7-ETHYL-1,3-DIMETHYL-8-[(2E)-2-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Scientific Research Applications
Chemistry
In chemistry, 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of conditions where purine analogs have shown efficacy.
Industry
In industry, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and methyl groups. The hydrazine moiety is then added through a condensation reaction with the appropriate aldehyde or ketone. The final step involves the formation of the enylidene group through a Wittig or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction could produce different reduced forms of the compound.
Mechanism of Action
The mechanism of action of 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of functional groups and the presence of the enylidene hydrazine moiety. This structural uniqueness imparts distinct chemical and biological properties, setting it apart from other purine derivatives.
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-5-25-15-16(23(3)19(27)24(4)17(15)26)20-18(25)22-21-13(2)11-12-14-9-7-6-8-10-14/h6-12H,5H2,1-4H3,(H,20,22)/b12-11+,21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBUDYNULXLTE-ZTODFXQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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